molecular formula C18H20ClFN4O B6045743 2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide

Cat. No.: B6045743
M. Wt: 362.8 g/mol
InChI Key: SXWHPHVFGNYYEJ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group and a dimethylamino-tetrahydroquinazolinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide involves multiple steps, typically starting with the preparation of the chloro-fluorophenyl intermediate. This intermediate is then reacted with a dimethylamino-tetrahydroquinazoline derivative under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group may enhance binding affinity, while the dimethylamino-tetrahydroquinazolinyl moiety can modulate the activity of the target. These interactions can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN4O/c1-24(2)18-21-10-12-15(7-4-8-16(12)23-18)22-17(25)9-11-13(19)5-3-6-14(11)20/h3,5-6,10,15H,4,7-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWHPHVFGNYYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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